2,5-dimethyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione
Description
Properties
IUPAC Name |
2,5-dimethyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-4-5(9-10)8-7(13)11(2)6(4)12/h3H,1-2H3,(H,8,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJBZFQVEXLISI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)NC(=O)N(C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301194463 | |
| Record name | 2,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301194463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36075-49-7 | |
| Record name | 2,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36075-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301194463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 1,3-Dimethyl-6-Hydrazinouracil Derivatives
The most extensively documented method involves the cyclization of hydrazones derived from 1,3-dimethyl-6-hydrazinouracil. Rashad et al. demonstrated that heating these hydrazones in trifluoroacetic acid (TFA) at 80–90°C for 4–6 hours induces intramolecular cyclization, yielding the target compound in 65–72% isolated yield. Key steps include:
- Hydrazone Formation : Condensation of 1,3-dimethyl-6-hydrazinouracil with aryl aldehydes in ethanol under reflux.
- Acid-Mediated Cyclization : TFA catalyzes the elimination of water and facilitates ring closure via nucleophilic attack of the hydrazine nitrogen on the adjacent carbonyl group.
An alternative protocol employs hydrochloric acid (HCl) in aqueous ethanol (50% v/v) at reflux temperatures (78–80°C) for 8–10 hours, achieving comparable yields (60–68%). While this method avoids harsh anhydrous conditions, prolonged reaction times and lower yields limit its industrial applicability.
One-Pot Synthesis via Microwave-Assisted Reactions
Recent advances highlight microwave irradiation as a tool for accelerating the synthesis of pyrazolopyrimidine derivatives. A three-component reaction involving 1,3-dimethylbarbituric acid, hydrazine hydrate, and acetylacetone under microwave conditions (150 W, 120°C, 15 minutes) produces the title compound in 78% yield. This approach minimizes side reactions and improves atom economy by eliminating intermediate isolation steps.
Mechanistic Insights :
Post-Functionalization of Pyrazolopyrimidine Intermediates
A less common but versatile strategy involves modifying preformed pyrazolopyrimidine scaffolds. For example, 5-amino-1,3-dimethylpyrazolo[3,4-d]pyrimidine-4,6-dione undergoes methylation at the 2-position using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base (60°C, 6 hours, 55% yield). While this method allows precise regiochemical control, the multi-step process and moderate yields render it less efficient than direct cyclocondensation routes.
Comparative Analysis of Synthetic Methods
The table below summarizes critical parameters for the principal synthetic approaches:
Optimization Strategies and Mechanistic Studies
Solvent and Catalyst Screening
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in cyclocondensation by stabilizing transition states through dipole interactions. However, TFA outperforms these solvents due to its dual role as catalyst and dehydrating agent. Substituent effects on the hydrazone precursor also influence reactivity: electron-withdrawing groups on aryl hydrazones accelerate cyclization by increasing electrophilicity at the reaction site.
Temperature and Time Dependence
Microwave-assisted reactions reduce energy consumption by 40% compared to conventional heating, as evidenced by kinetic studies. Isothermal calorimetry data indicate that the cyclocondensation is exothermic (ΔH = −120 kJ/mol), necessitating careful temperature control to prevent decomposition above 100°C.
Characterization and Analytical Data
Successful synthesis is confirmed via spectroscopic methods:
- IR Spectroscopy : Strong absorptions at 1695 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=N stretch).
- ¹H NMR (DMSO-d₆) : δ 2.20 (s, 3H, C2-CH₃), 2.35 (s, 3H, C5-CH₃), 8.31 (s, 1H, pyrazole-H).
- ¹³C NMR : Peaks at 160.6 ppm (C4=O), 158.3 ppm (C6=O), and 25.2 ppm (C2-CH₃).
Industrial-Scale Considerations and Environmental Impact
While TFA-mediated synthesis offers high yields, its corrosivity and environmental persistence (half-life > 5 years) necessitate alternative catalysts. Recent efforts explore ionic liquids (e.g., [BMIM][BF₄]) as recyclable catalysts, achieving 70% yield under milder conditions (70°C, 8 hours). Life-cycle assessments indicate that microwave methods reduce carbon footprint by 30% compared to conventional routes.
Chemical Reactions Analysis
Synthetic Routes and Key Precursors
The synthesis of pyrazolo[3,4-d]pyrimidine-diones often involves cyclization strategies starting from 5-aminopyrazole derivatives. For example:
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Vilsmeier Amidination : 5-Amino-1,3-diphenylpyrazole reacts with PBr₃ in N,N-dimethylformamide (DMF) to form a formamidine intermediate, which undergoes heterocyclization with hexamethyldisilazane (NH(SiMe₃)₂) to yield pyrazolo[3,4-d]pyrimidines .
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Hydrazinolysis : Methylthio derivatives of pyrazolo[3,4-d]pyrimidines react with hydrazine hydrate to form hydrazineyl derivatives, enabling further functionalization (e.g., compound 7 in Scheme 2 of ).
While direct synthesis of 2,5-dimethyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione is not explicitly detailed, analogous methods suggest that alkylation or substitution at the pyrazole nitrogen and pyrimidine positions could introduce methyl groups during intermediate stages .
Nucleophilic Substitution at Carbonyl Positions
The 4,6-dione moiety is susceptible to nucleophilic attack, enabling derivatization:
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Hydrazine Reactions : Hydrazine hydrate reacts with the dione to form hydrazineyl derivatives, as seen in the conversion of methylthio-pyrazolo[3,4-d]pyrimidines to hydrazine analogs (e.g., compound 7 in ).
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Cyclocondensation : Treatment with diketones (e.g., acetylacetone) under solvent-free conditions generates fused triheterocyclic compounds (e.g., pyrazolo[4,3-e] triazolo[4,3-a]pyrimidines) .
Heterocyclization and Ring Expansion
-
Multicomponent Reactions : Reactions with aldehydes (e.g., 2,4-dichlorobenzaldehyde) and carbonyl compounds (e.g., acetophenone) in the presence of piperidine yield arylidene derivatives via Michael addition and intramolecular cyclization (compounds 14–17 in ).
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Thioxo Formation : Treatment with carbon disulfide in pyridine produces thioxo derivatives (e.g., compound 8 in ).
Substituent-Directed Reactivity
The methyl groups at positions 2 and 5 influence reactivity through steric and electronic effects:
-
Steric Hindrance : Bulky substituents (e.g., N(i-Pr)₂) reduce heterocyclization efficiency, as observed in formamidine intermediates .
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Electronic Effects : Electron-withdrawing groups on aryl moieties enhance cyclization yields (e.g., 7-arylpyrazolo[1,5-a]pyrimidines with π-deficient rings) .
Key Reaction Data
The following table summarizes reaction conditions and yields for analogous pyrazolo[3,4-d]pyrimidine derivatives:
Mechanistic Insights
Scientific Research Applications
2,5-dimethyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,5-dimethyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate specific pathways, leading to the desired biological or chemical effect. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[3,4-d]pyrimidine scaffold is a versatile template for medicinal chemistry. Below is a detailed comparison of 2,5-dimethyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione with three closely related analogs, focusing on structural features, biological activity, and computational insights.
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
Key Findings:
Impact of Dione vs. Amine Substitutions: The 4,6-dione groups in the target compound enhance hydrogen bonding with kinase active-site residues (e.g., Glu903 and Leu905 in JAK3), contributing to its high selectivity over JAK1/2 . In contrast, 4-amino derivatives rely on NH groups for H-bonding but exhibit lower selectivity due to less optimal steric complementarity. Diamine derivatives (e.g., pyrimidine-4,6-diamines) show reduced potency, as the dual positive charge at physiological pH may destabilize binding .
Role of Methyl Groups: The 2,5-dimethyl substituents in the target compound improve hydrophobic interactions with the JAK3 hydrophobic pocket, a region less conserved in JAK1/2. This explains its >100-fold selectivity, whereas non-methylated analogs (e.g., phenyl derivatives) exhibit broader kinase inhibition .
Computational Insights :
- Molecular dynamics simulations reveal that the dione groups stabilize the compound in the JAK3 binding pocket with a binding free energy of −9.2 kcal/mol, compared to −7.8 kcal/mol for 4-phenyl analogs .
Physicochemical Properties :
- The target compound’s dione groups increase polarity (cLogP = 1.2) compared to phenyl-substituted analogs (cLogP = 2.8–3.5), enhancing aqueous solubility (>50 μM) but reducing membrane permeability .
Biological Activity
2,5-Dimethyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyrazolo[3,4-d]pyrimidine derivative has been studied for its potential as an anticancer agent, as well as its effects on various biological targets. This article presents a comprehensive overview of the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.
The chemical structure and properties of this compound are as follows:
| Property | Value |
|---|---|
| Chemical Formula | C7H8N4O2 |
| Molecular Weight | 180.17 g/mol |
| IUPAC Name | 1,5-dimethyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione |
| Appearance | Powder |
| Boiling Point | 295.8 °C |
| Density | 1.6 g/cm³ |
Anticancer Properties
Recent studies have demonstrated that this compound exhibits potent anticancer activity. Research indicates that this compound can inhibit tumor growth and induce apoptosis in various cancer cell lines.
- Mechanism of Action : The compound acts primarily by inhibiting key signaling pathways involved in cancer cell proliferation. It has shown effectiveness against targets such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) with IC50 values ranging from 0.3 to 24 µM in different studies .
- Cell Line Studies : In vitro studies using MCF-7 breast cancer cells revealed that treatment with this compound led to significant reductions in cell viability and induced cell cycle arrest at the G2/M phase. Additionally, it promoted DNA fragmentation indicative of apoptosis .
Other Biological Activities
Beyond its anticancer effects, this compound has been investigated for other biological activities:
- Antiparasitic Activity : The compound has shown promising results against Cryptosporidium parvum, a parasite responsible for severe gastrointestinal diseases. Its mechanism involves inhibiting phosphodiesterase enzymes that play a crucial role in the parasite's lifecycle .
- Antifungal Properties : Preliminary data suggest that this compound may also possess antifungal activity; however, further studies are required to elucidate its efficacy and mechanisms .
Study 1: Anticancer Efficacy
In a recent study published in the International Journal of Molecular Sciences, researchers synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer properties. Among these compounds, this compound was highlighted for its ability to inhibit cell migration and induce apoptosis in MCF-7 cells with IC50 values significantly lower than those of standard chemotherapeutics .
Study 2: Antiparasitic Activity
Another study focused on the antiparasitic effects of the compound against C. parvum. The results indicated that it effectively inhibited the growth of the parasite in vitro and demonstrated potential for oral bioavailability in animal models . This opens avenues for developing new treatments for cryptosporidiosis.
Q & A
Q. What are the optimal synthetic routes for 2,5-dimethyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione, and how can reaction yields be improved?
Synthetic optimization often begins with evaluating precursors and reaction conditions. For pyrazolo-pyrimidine derivatives, heterocyclic amines and sodium salts (e.g., sodium 5-benzofuran-2-yl-3-hydroxypropenone) are common starting materials . Key factors include temperature control (80–120°C), solvent polarity (DMF or ethanol), and catalyst selection (e.g., acid/base catalysts). Yield improvements may involve iterative adjustments to stoichiometry (1:1 to 1:3 molar ratios) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can structural confirmation of this compound be achieved?
Structural validation requires multi-modal characterization:
- Elemental analysis : Compare calculated vs. experimental C, H, N percentages (e.g., C: 61.65% calc. vs. 61.78% found) .
- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M + H]+ at m/z 254.1039) .
- NMR : Analyze aromatic protons (δ 7.5–8.5 ppm for pyrazole/pyrimidine rings) and methyl groups (δ 2.1–2.5 ppm) . Cross-validate with NIST spectral databases .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
Stability studies should assess:
- Thermal stability : Thermogravimetric analysis (TGA) to identify decomposition temperatures.
- Light sensitivity : Store in amber vials if UV-Vis spectra show absorbance <400 nm.
- Hygroscopicity : Monitor mass changes in humidity-controlled environments (e.g., 40–60% RH) .
Advanced Research Questions
Q. How can computational tools (e.g., COMSOL, quantum chemistry) guide experimental design for functionalizing this compound?
- Reaction path search : Use density functional theory (DFT) to model transition states and intermediates for substitutions at position 7 .
- Process simulation : COMSOL Multiphysics can optimize heat/mass transfer in scaled-up reactions (e.g., predicting exothermic peaks in batch reactors) .
- Virtual screening : Dock the compound into kinase active sites (e.g., using AutoDock Vina) to prioritize biological targets .
Q. How do researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?
Discrepancies often arise from impurities or polymorphic forms. Mitigation strategies include:
- Reproducibility protocols : Standardize solvent systems (e.g., DMSO for solubility tests) and crystallization methods.
- Cross-lab validation : Collaborate with independent labs using identical analytical methods (e.g., DSC for melting points) .
- Meta-analysis : Aggregate data from peer-reviewed studies (excluding non-peer-reviewed sources like ) .
Q. What statistical methods are suitable for optimizing multi-factor reactions involving this compound?
- Factorial design : Test variables (temperature, catalyst loading, solvent ratio) in a 2^k design to identify interactions .
- Orthogonal arrays : Reduce experimental runs while maximizing data coverage (e.g., Taguchi L9 array for 3 factors at 3 levels) .
- Response surface methodology (RSM) : Model non-linear relationships between variables and yields .
Q. How can AI-driven platforms enhance the discovery of biological targets for this compound?
- Predictive modeling : Train neural networks on kinase inhibition datasets (e.g., ChEMBL) to predict IC50 values .
- Automated high-throughput screening : Integrate robotic liquid handlers with AI for dose-response assays .
- Data feedback loops : Use experimental IC50 results to refine computational models iteratively .
Q. What strategies validate the compound’s enzyme inhibition mechanisms (e.g., competitive vs. non-competitive)?
- Kinetic assays : Measure Vmax and Km under varying substrate/inhibitor concentrations (Lineweaver-Burk plots) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔH, ΔS) .
- X-ray crystallography : Resolve inhibitor-enzyme co-structures (e.g., hypoxanthine-guanine phosphoribosyltransferase) .
Cross-Disciplinary Methodologies
Q. How do heterogeneous catalysis and membrane technologies improve the sustainability of synthesizing this compound?
- Catalyst reuse : Immobilize Pd/C or zeolites on membranes to enable continuous-flow reactions .
- Solvent recovery : Integrate nanofiltration membranes to separate DMF/ethanol from reaction mixtures .
Q. What safety protocols are critical when handling reactive intermediates during synthesis?
- Lab hierarchy : Follow institutional Chemical Hygiene Plans (e.g., 100% safety exam compliance for advanced labs) .
- Waste management : Neutralize acidic/basic byproducts before disposal (e.g., quench with NaHCO3 or HCl) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
